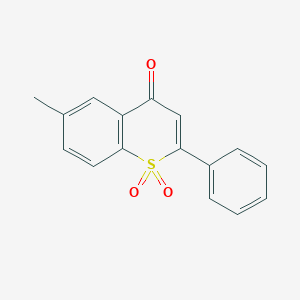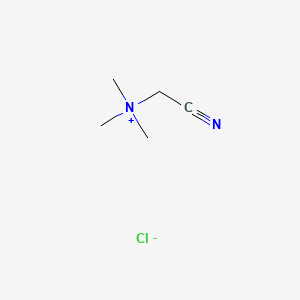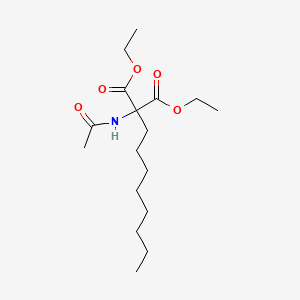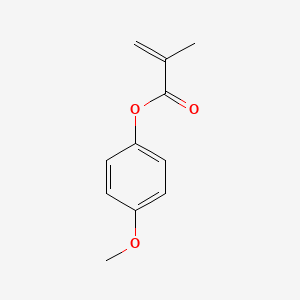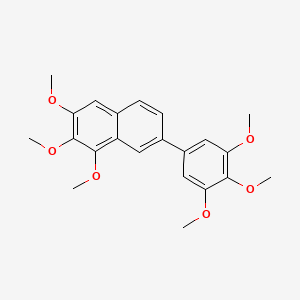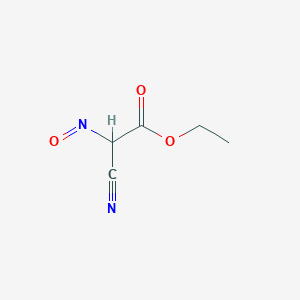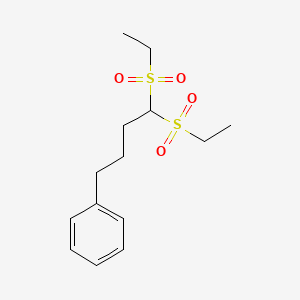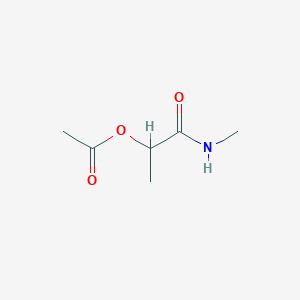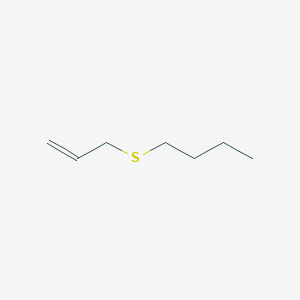
Allyl butyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl butyl sulfide is an organosulfur compound characterized by the presence of an allyl group (CH2=CH-CH2-) and a butyl group (C4H9-) attached to a sulfur atom. This compound is known for its distinctive odor and is found in various natural sources, including garlic and other Allium species. It is used in flavoring, fragrance, and as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Allyl butyl sulfide can be synthesized through several methods. One common approach involves the reaction of allyl chloride with butyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound and sodium chloride as a byproduct .
Another method involves the one-pot synthesis from sulfinate esters and allylsilanes through reduction of alkoxysulfonium intermediates. This method is efficient and leaves various functional groups unreacted .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent- and catalyst-free conditions have also been developed for the preparation of sulfides, including this compound, making the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Allyl butyl sulfide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield thiols and other sulfur-containing compounds.
Substitution: The allyl group in this compound can participate in substitution reactions, such as allylic substitution, where the allyl group is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Allyl chloride, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted allyl compounds.
Aplicaciones Científicas De Investigación
Allyl butyl sulfide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the study of sulfur-containing compounds.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in relation to its presence in garlic and other Allium species.
Industry: Used in the flavor and fragrance industry due to its distinctive odor.
Mecanismo De Acción
The mechanism of action of allyl butyl sulfide involves its interaction with various molecular targets and pathways. In biological systems, it can modulate oxidative stress and influence the activity of enzymes involved in detoxification processes. The compound’s effects are often attributed to its ability to generate reactive sulfur species, which can interact with cellular components and alter their function .
Comparación Con Compuestos Similares
Similar Compounds
- Allyl methyl sulfide
- Diallyl sulfide
- Allyl propyl sulfide
Comparison
Allyl butyl sulfide is unique due to its specific combination of an allyl group and a butyl group attached to sulfur. This structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, allyl methyl sulfide has a shorter carbon chain, which affects its volatility and odor profile. Diallyl sulfide, with two allyl groups, exhibits different reactivity and biological activities .
Propiedades
Número CAS |
5399-19-9 |
|---|---|
Fórmula molecular |
C7H14S |
Peso molecular |
130.25 g/mol |
Nombre IUPAC |
1-prop-2-enylsulfanylbutane |
InChI |
InChI=1S/C7H14S/c1-3-5-7-8-6-4-2/h4H,2-3,5-7H2,1H3 |
Clave InChI |
HXMYUSWENPCWFT-UHFFFAOYSA-N |
SMILES canónico |
CCCCSCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


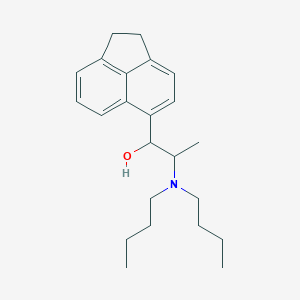
![2,2'-{[(2-Hydroxyethyl)imino]dimethanediyl}bis(4-tert-butyl-6-cyclohexylphenol)](/img/structure/B14735334.png)
